molecular formula C12H10ClNO B132907 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 142044-91-5

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B132907
CAS RN: 142044-91-5
M. Wt: 219.66 g/mol
InChI Key: ZFAIXYQSMZDJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, often referred to as 3-chloro-4-methylphenylpyrrole-2-carbaldehyde (3CMPPC) is an important intermediate in the synthesis of various chemical compounds. It is a highly reactive aldehyde and is used in a variety of synthetic chemical processes. 3CMPPC is a key starting material for the synthesis of a number of pharmaceutically active compounds, such as antifungal agents, antibiotics and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : A study detailed the synthesis of a related compound, highlighting its potential as a versatile intermediate for producing new derivatives. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, providing insights into its molecular geometry and potential reactivity patterns (Cunjin Xu & Yan-Qin Shi, 2011).

  • Regioselectivity in Reactions : Research on polyfunctionalised pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, has demonstrated selective reactions with nucleophiles, suggesting applications in targeted synthesis strategies (A. Zaytsev et al., 2005).

Material Science and Magnetic Properties

  • Single Molecule Magnets : A study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the synthesis of a {Mn(III)25} barrel-like cluster. This compound exhibited single-molecule magnetic behavior, indicating its potential for applications in data storage or quantum computing (Dimosthenis P. Giannopoulos et al., 2014).

Molecular Design and Biological Applications

  • Antimicrobial Schiff Bases : A study on chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives, revealed significant antimicrobial activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (A. Hamed et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIXYQSMZDJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391463
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142044-91-5
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.